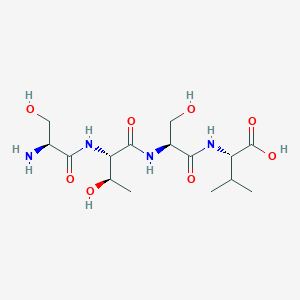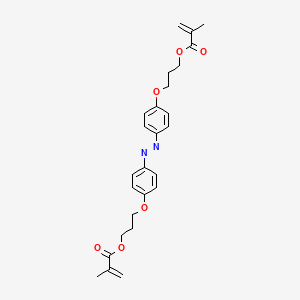
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate): is a complex organic compound with the molecular formula C26H30N2O6 and a molecular weight of 466.53 g/mol . This compound is characterized by its diazene and phenylene groups, which are linked through oxy and propane-diyl bridges, and terminated with methylacrylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves multiple steps, typically starting with the preparation of the diazene-1,2-diylbis(4,1-phenylene) core. This core is then reacted with oxy and propane-3,1-diyl groups under controlled conditions to form the intermediate compound. Finally, the intermediate is esterified with 2-methylacrylate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene and phenylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced diazene groups.
Substitution: Phenylene derivatives with various substituents such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its diazene and phenylene groups can interact with proteins and nucleic acids, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure may allow for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In industry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .
Mecanismo De Acción
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The phenylene groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparación Con Compuestos Similares
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(butane-4,1-diyl) bis(2-methylacrylate)
- ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(pentane-5,1-diyl) bis(2-methylacrylate)
Uniqueness: The uniqueness of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) lies in its specific combination of diazene, phenylene, and methylacrylate groups. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C26H30N2O6 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
3-[4-[[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]diazenyl]phenoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H30N2O6/c1-19(2)25(29)33-17-5-15-31-23-11-7-21(8-12-23)27-28-22-9-13-24(14-10-22)32-16-6-18-34-26(30)20(3)4/h7-14H,1,3,5-6,15-18H2,2,4H3 |
Clave InChI |
FCIKBXHQQBRICQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


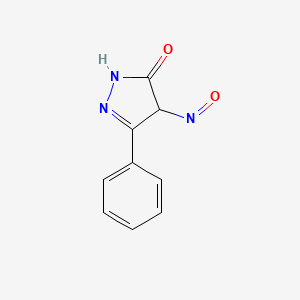

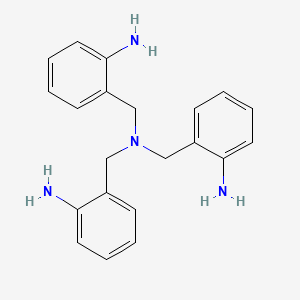
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
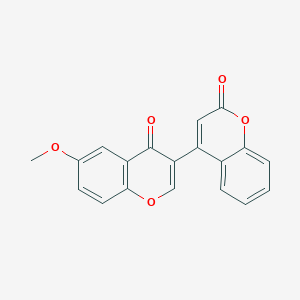

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

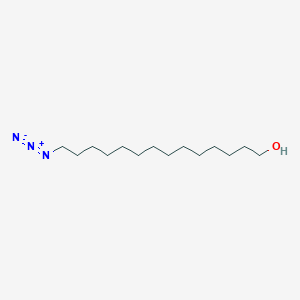
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
